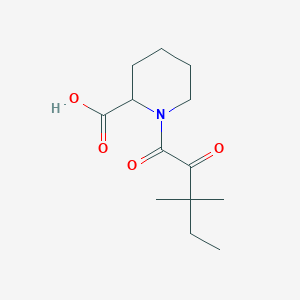
2,3-Diaminodihydropyrazolo pyrazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diaminodihydropyrazolo pyrazolone is a heterocyclic compound with the molecular formula C₆H₁₀N₄O. It is a derivative of pyrazolone, characterized by the presence of two adjacent nitrogen atoms in a five-membered ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminodihydropyrazolo pyrazolone typically involves the reaction of hydrazine hydrate with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reactants are combined in reactors under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminodihydropyrazolo pyrazolone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
2,3-Diaminodihydropyrazolo pyrazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Diaminodihydropyrazolo pyrazolone involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler structure with similar nitrogen-containing ring but without the additional functional groups.
Pyrazolone: A derivative of pyrazole with a carbonyl group, similar to 2,3-Diaminodihydropyrazolo pyrazolone but lacking the amino groups.
Pyrimidine: Another nitrogen-containing heterocycle with a six-membered ring structure
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
857035-94-0 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6,7-diamino-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-5-one |
InChI |
InChI=1S/C6H10N4O/c7-4-5(8)9-2-1-3-10(9)6(4)11/h1-3,7-8H2 |
InChI Key |
ZLOJSTQJEWRDGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C(=O)N2C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


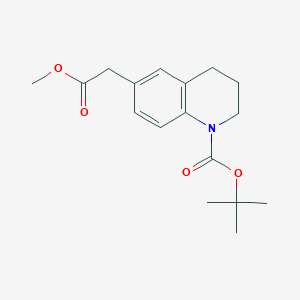
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
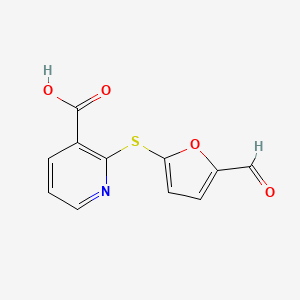



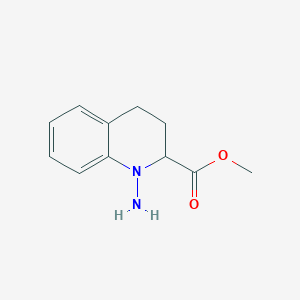
![2-Bromo-5-iodobenzo[d]oxazole](/img/structure/B12870370.png)
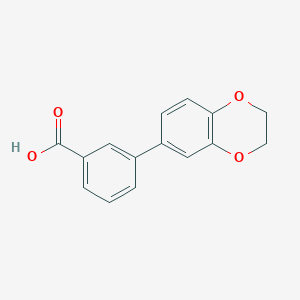


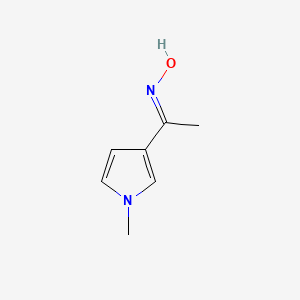
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12870398.png)
